Lipophilicity Modulation: Lower logP Enhances Ligand Efficiency
The 5-methoxy substituent in the target compound reduces computed logP relative to its 6-methyl and unsubstituted comparators, a critical parameter for maintaining ligand efficiency and avoiding promiscuous off-target binding. The target compound's XLogP3-AA value is 3.2 [1]. The 6-methyl congener, 6-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine (CAS 1552885-88-7), lacks the hydrogen-bond acceptor capacity of the methoxy oxygen and has a predicted XLogP3-AA of ~3.7, representing a ~0.5 log unit increase that corresponds to an approximately 3-fold higher lipid partitioning tendency . The unsubstituted parent, 2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, has a predicted XLogP3-AA of ~3.6 . Such differences are material: in kinase inhibitor optimisation, a ΔlogP of +0.5 can shift a compound from a favourable ligand efficiency-dependent lipophilicity (LELP) score into a range associated with increased phospholipidosis risk and CYP inhibition promiscuity [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: XLogP3-AA ~3.7; 2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: XLogP3-AA ~3.6 |
| Quantified Difference | ΔlogP = -0.5 to -0.4 units (target vs. comparators), translating to ~2.2–3.2× lower lipid partitioning |
| Conditions | Computed XLogP3-AA values from PubChem/PubChem predicted data |
Why This Matters
A lower logP for the target compound predicts reduced non-specific protein binding and a more favourable LELP profile, directly impacting the decision to prioritise this scaffold over more lipophilic analogs in lead optimisation campaigns where promiscuity must be minimised.
- [1] PubChem Compound Summary for CID 87568462; Computed Property: XLogP3-AA = 3.2. View Source
- [2] Hopkins, A. L.; Keserü, G. M.; Leeson, P. D.; Rees, D. C.; Reynolds, C. H. The Role of Ligand Efficiency Metrics in Drug Discovery. Nat. Rev. Drug Discov. 2014, 13 (2), 105–121. View Source
